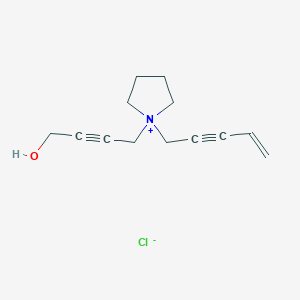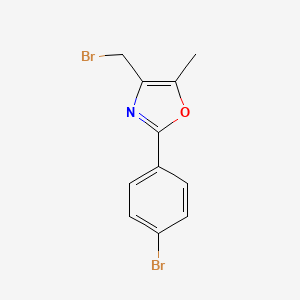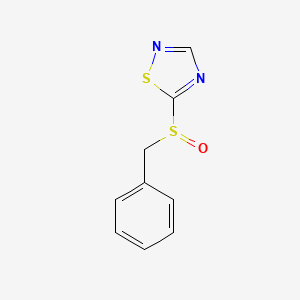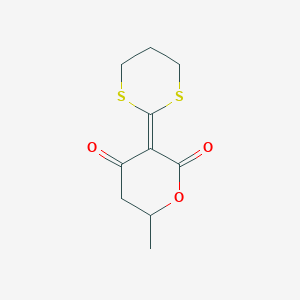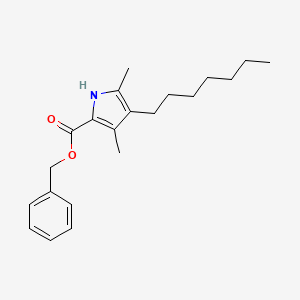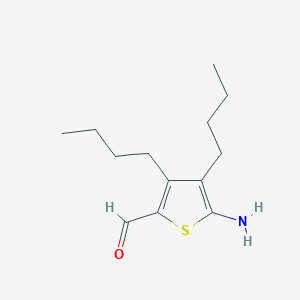
5-Amino-3,4-dibutylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3,4-dibutylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with amino and aldehyde functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4-dibutylthiophene-2-carbaldehyde typically involves the condensation of 3,4-dibutylthiophene with an appropriate amino and aldehyde precursor. One common method includes the reaction of 3,4-dibutylthiophene with 5-amino-2-carbaldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 5-Amino-3,4-dibutylthiophene-2-carboxylic acid.
Reduction: 5-Amino-3,4-dibutylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-3,4-dibutylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 5-Amino-3,4-dibutylthiophene-2-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
5-Amino-2-carbaldehyde thiophene: Shares the amino and aldehyde functional groups but lacks the butyl substitutions.
3,4-Dibutylthiophene: Lacks the amino and aldehyde functional groups, making it less reactive in biological systems.
Uniqueness: 5-Amino-3,4-dibutylthiophene-2-carbaldehyde is unique due to the presence of both amino and aldehyde groups on a thiophene ring with butyl substitutions.
Propiedades
Número CAS |
908850-34-0 |
|---|---|
Fórmula molecular |
C13H21NOS |
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
5-amino-3,4-dibutylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H21NOS/c1-3-5-7-10-11(8-6-4-2)13(14)16-12(10)9-15/h9H,3-8,14H2,1-2H3 |
Clave InChI |
GDIQHHVUOCKMQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC(=C1CCCC)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


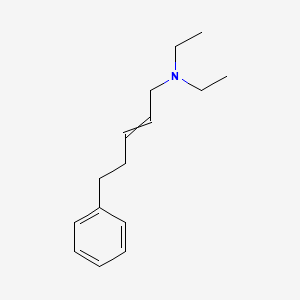
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)
